ALC-0315 - 2036272-55-4

ALC-0315

Catalog Number: EVT-3162729
CAS Number: 2036272-55-4
Molecular Formula: C48H95NO5
Molecular Weight: 766.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ALC-0315 is a synthetically produced, ionizable cationic lipid. [, , ] It belongs to a class of lipids crucial for the efficient in vivo delivery of RNA therapeutics using lipid nanoparticles (LNPs). [] ALC-0315 gained significant attention for its inclusion in the Pfizer/BioNTech mRNA vaccine for SARS-CoV-2, where it plays a critical role in LNP formulation and intracellular mRNA delivery. [, , , , , , ] Beyond vaccines, ALC-0315 exhibits potential in various scientific research applications, including siRNA delivery for gene silencing and the delivery of other RNA therapeutics like saRNA. [, , , , ]

Future Directions
  • LNP Optimization: Ongoing research focuses on optimizing LNP formulations containing ALC-0315 to enhance their delivery efficiency, biodistribution, and safety profiles. [, , , , , , , ] This includes exploring the effects of varying lipid ratios, introducing novel lipid components, and modifying surface properties. [, , , , , , , ]
  • Targeted Delivery: Efforts are underway to develop targeted LNP delivery systems using ALC-0315. [, ] By conjugating specific ligands to the LNP surface, researchers aim to direct these nanoparticles to specific cell types or tissues, enhancing therapeutic efficacy and minimizing off-target effects. [, ]
  • Machine Learning Applications: Machine learning algorithms are being employed to accelerate the discovery and optimization of ionizable lipids, including ALC-0315 analogs. [] These computational approaches can predict the efficacy of novel lipids based on existing data, streamlining the development of next-generation RNA therapeutics. []
Classification

ALC-0315 is classified as an ionizable lipid, which distinguishes it from other lipids used in drug delivery due to its ability to change charge in response to pH variations. This property enhances its interaction with negatively charged nucleic acids, facilitating their encapsulation and cellular uptake .

Synthesis Analysis

The synthesis of ALC-0315 has been explored through various methods, with significant advancements aimed at improving yield and efficiency. The most notable synthetic route involves the following steps:

  1. Starting Materials: The synthesis begins with inexpensive starting materials such as 4-aminobutanol and 2-hexyldecanoic acid.
  2. Reductive Amination: A key step involves reductive amination using sodium triacetoxyborohydride as a reducing agent, which has been optimized to achieve higher yields .
  3. Continuous Flow Process: Recent developments have introduced continuous flow synthesis methods that allow for real-time monitoring and optimization of reaction conditions, achieving yields around 20% with improved productivity .
  4. Purification: The final product often requires chromatographic purification to remove impurities and achieve high purity levels (>98%) necessary for pharmaceutical applications .

Technical Parameters

The synthesis typically involves careful control of reaction conditions such as temperature, solvent choice (often dichloromethane), and the rate of reagent addition to minimize byproduct formation and maximize yield .

Molecular Structure Analysis

The molecular structure of ALC-0315 features:

  • Ionizable Head Group: The structure includes a quaternary ammonium group that imparts cationic properties essential for interacting with negatively charged nucleic acids.
  • Hydrophobic Tails: Two hexyldecanoate ester tails enhance the lipid's ability to form nanoparticles by promoting hydrophobic interactions.
  • Functional Groups: Hydroxyl groups contribute to the lipid's solubility and stability in biological environments.

Structural Data

The exact mass of ALC-0315 is 765.72 g/mol, with a composition of approximately 75.24% carbon, 12.50% hydrogen, 1.83% nitrogen, and 10.44% oxygen . Advanced techniques such as mass spectrometry have been employed for structural characterization, confirming the integrity and purity of synthesized batches .

Chemical Reactions Analysis

ALC-0315 participates in several key chemical reactions during its synthesis and application:

  1. Esterification: The formation of ester bonds between the hexyldecanoic acid and the amine components is crucial for creating the lipid structure.
  2. Reductive Reactions: The use of reducing agents like sodium triacetoxyborohydride facilitates the conversion of intermediate aldehydes to amines during synthesis.
  3. Degradation Studies: Stability studies have shown that ALC-0315 can undergo oxidation under certain conditions, leading to the formation of various degradation products that can impact its efficacy in formulations .

Technical Parameters

The reaction conditions must be optimized to prevent excessive reduction or oxidation, which can lead to undesired byproducts.

Mechanism of Action

The mechanism by which ALC-0315 facilitates mRNA delivery involves several steps:

  1. Lipid Nanoparticle Formation: ALC-0315 combines with other lipids to form lipid nanoparticles that encapsulate mRNA.
  2. Cell Membrane Interaction: Upon administration, these nanoparticles interact with cell membranes due to their cationic nature, promoting endocytosis.
  3. Endosomal Escape: Once inside the cell, the ionizable nature of ALC-0315 allows it to disrupt endosomal membranes at physiological pH, releasing mRNA into the cytoplasm where it can be translated into protein.

Relevant Data

Studies have demonstrated that formulations containing ALC-0315 exhibit higher transfection efficiency compared to other lipids due to this effective mechanism of action .

Physical and Chemical Properties Analysis

ALC-0315 possesses several notable physical and chemical properties:

  • Solubility: It is insoluble in dimethyl sulfoxide but soluble in ethanol and chloroform/methanol mixtures.
  • Stability: The compound shows good stability when stored at -20°C for extended periods (up to one year) without significant degradation .
  • Hygroscopicity: It is not hygroscopic, which simplifies storage requirements.

Relevant Data

The purity level typically exceeds 99%, essential for its application in pharmaceutical formulations .

Applications

ALC-0315 has significant applications in modern biotechnology:

  1. Vaccine Development: It is a crucial component in mRNA vaccines like those developed by Pfizer-BioNTech for COVID-19.
  2. Gene Therapy: Its ability to encapsulate nucleic acids makes it valuable for gene therapy applications aimed at treating genetic disorders.
  3. Research Tool: Researchers utilize ALC-0315 in studies investigating lipid nanoparticle formulations for various therapeutic applications.
Synthetic Methodologies and Optimization

Patented Synthetic Routes and Their Limitations

The original synthetic route to ALC-0315, as disclosed in foundational patents, employed a three-step sequence involving Steglich esterification followed by oxidation and reductive amination. This approach faced significant practical limitations that hindered large-scale production efficiency.

Steglich Esterification and Reductive Amination Challenges

The initial step utilized Steglich esterification conditions, where 2-hexyldecanoic acid was condensed with a large excess of 1,6-hexanediol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This reaction generated substantial quantities of N,N'-dicyclohexylurea (DCU) as a problematic side product that complicated purification and reduced yields. Subsequent steps required oxidation of the terminal alcohol to the aldehyde using pyridinium chlorochromate (PCC), followed by reductive amination with 4-aminobutanol using sodium triacetoxyborohydride (STAB-H). The overall yield for this patented sequence was only ~15-20%, with chromatographic purification required after each step due to multiple impurities. The heterogeneous reaction conditions during reductive amination further slowed reaction kinetics and promoted aldehyde self-condensation side reactions [1] [3] [5].

Drawbacks of Chromium-Based Oxidizing Agents

The PCC oxidation step presented particularly severe limitations for scale-up. Beyond generating stoichiometric chromium waste requiring specialized handling, PCC oxidation consistently produced variable amounts of aldehyde self-condensation products that necessitated meticulous chromatographic purification. Residual chromium contamination also risked compromising the final lipid's pharmaceutical suitability. These factors rendered the process environmentally unsustainable and economically unviable for commercial vaccine production [3] [5] [7].

Table 1: Comparison of Traditional vs. Alternative Synthetic Approaches to ALC-0315

Synthetic ParameterPatented RouteDibromohexane Route
Key StepsEsterification → PCC Oxidation → Reductive AminationAlkylation → Displacement
Overall Yield15-20%62% (isolated), 80% (with recycling)
Chromatography Steps3 (after each step)1-2 (final purification)
Toxic ReagentsPCC, DCCNone
Solvent SystemCH₂Cl₂ (multiple steps)DMF (consistent)

Alternative Synthesis Strategies

To circumvent the limitations of the original route, researchers developed alternative synthetic pathways that eliminated both the oxidation-reduction sequence and the problematic Steglich esterification.

Bromohexanol-Mediated Pathways for Reduced Step Complexity

A significant advancement came with the implementation of bromohexanol as a key building block. In this approach, 6-bromohexan-1-ol was directly esterified with 2-hexyldecanoic acid using catalytic p-toluenesulfonic acid (TsOH) under Dean-Stark conditions in toluene. This modification provided the esterified bromoalkane intermediate in 76-86% yield without generating stoichiometric urea byproducts. Subsequent bis-alkylation of 4-aminobutanol with this bromide under basic conditions (K₂CO₃, KI catalyst) in toluene or acetonitrile delivered ALC-0315 in 55-87% yield. This two-step sequence significantly improved overall efficiency by eliminating the oxidation-reduction steps entirely and reducing purification complexity [2] [9].

Dibromohexane-Based Alkylation for Improved Yield and Scalability

Further optimization led to an even more efficient process using 1,6-dibromohexane as the alkylating agent. In this streamlined approach, 2-hexyldecanoic acid was reacted with a four-fold excess of 1,6-dibromohexane in DMF using potassium carbonate as a mild base. After 72 hours at room temperature, the mono-esterified product 6-bromohexyl 2-hexyldecanoate was isolated in 85% yield by chromatography, with 52% of the dibromohexane excess recovered. Crucially, this alkylation strategy avoided carbodiimide reagents entirely. The bromide intermediate was then reacted with 4-aminobutanol (10% molar excess) under identical conditions, yielding ALC-0315 in 62% isolated yield after chromatography. Implementing recycling protocols for unreacted dibromohexane and silica gel regeneration increased the effective yield to approximately 80%. This route demonstrated superior scalability potential due to its operational simplicity, reduced hazardous waste, and minimal purification requirements [1] [5] [6].

Continuous Flow Synthesis Innovations

The urgent global demand for ALC-0315 during the COVID-19 pandemic accelerated the development of continuous flow processes to overcome batch production bottlenecks.

Telescoped Processes for Enhanced Productivity

A landmark achievement was the demonstration of a fully telescoped four-step continuous flow synthesis. This integrated process consolidated ester formation, intermediate purification, amine alkylation, and final product isolation within a single continuous system. Key to its success was the elimination of chromatographic separations through in-line liquid-liquid extraction units. Using in-line analytics for real-time monitoring, the system achieved an overall yield of 20% with a productivity of 7 mmol/hour – significantly higher throughput than batch processes allowed. This approach proved particularly valuable for circumventing unstable intermediates and minimizing handling of reactive species [2] [6].

Solvent Screening and Green Chemistry Approaches

Flow chemistry enabled rigorous solvent optimization to enhance sustainability and process efficiency. Initial batch routes relied heavily on dichloromethane (CH₂Cl₂), presenting toxicity and environmental concerns. Systematic screening identified 2-methyltetrahydrofuran (2-MeTHF) as an optimal alternative across multiple reaction steps. Derived from renewable resources, 2-MeTHF offered excellent solvation capabilities for both polar and nonpolar reagents involved in ALC-0315 synthesis, while facilitating efficient biphasic separations. Its higher boiling point (80°C vs. 40°C for CH₂Cl₂) also enabled elevated temperature reactions without pressure constraints in flow reactors. This solvent unification strategy allowed the entire synthesis to proceed in a single continuous process without solvent swaps, significantly reducing the environmental footprint and simplifying downstream processing [2] [3].

Table 2: Continuous Flow Synthesis Advantages Over Batch Processing for ALC-0315

Process CharacteristicTraditional Batch ProcessContinuous Flow Process
Reaction VolumeMulti-liter batchesMicroreactor channels (μL scale)
Process Time3-5 days (including purification)Hours (telescoped)
Purification StrategySequential chromatographyIn-line liquid-liquid extraction
Overall Yield15-20%20%
ProductivityLow (gram-scale per batch)7 mmol/hour
Solvent ConsumptionHigh (multiple changes)Reduced (single solvent system)

Table 3: Solvent Screening for ALC-0315 Synthesis in Flow Chemistry

SolventPolarity IndexBoiling Point (°C)Renewable SourceCompatibility with TelescopingEnvironmental Impact
Dichloromethane3.140NoPoor (requires swaps)High (toxic, suspect carcinogen)
Tetrahydrofuran4.066NoModerateModerate (peroxide formation)
Ethyl Acetate4.477Yes (fermentation)GoodLow
2-MeTHF4.280Yes (biomass)ExcellentLow (biodegradable)
Acetonitrile5.882NoModerateModerate (cyano toxicity)

Compounds Mentioned in the Article:

  • ALC-0315
  • 2-Hexyldecanoic acid
  • 1,6-Hexanediol
  • 6-Bromohexan-1-ol
  • 1,6-Dibromohexane
  • 4-Aminobutanol
  • Pyridinium chlorochromate (PCC)
  • Sodium triacetoxyborohydride (STAB-H)
  • Dicyclohexylcarbodiimide (DCC)
  • 4-Dimethylaminopyridine (DMAP)
  • p-Toluenesulfonic acid (TsOH)
  • 2-Methyltetrahydrofuran (2-MeTHF)
  • 6-Bromohexyl 2-hexyldecanoate

Properties

CAS Number

2036272-55-4

Product Name

ALC-0315

IUPAC Name

6-[6-(2-hexyldecanoyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecanoate

Molecular Formula

C48H95NO5

Molecular Weight

766.3 g/mol

InChI

InChI=1S/C48H95NO5/c1-5-9-13-17-19-27-37-45(35-25-15-11-7-3)47(51)53-43-33-23-21-29-39-49(41-31-32-42-50)40-30-22-24-34-44-54-48(52)46(36-26-16-12-8-4)38-28-20-18-14-10-6-2/h45-46,50H,5-44H2,1-4H3

InChI Key

QGWBEETXHOVFQS-UHFFFAOYSA-N

SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.